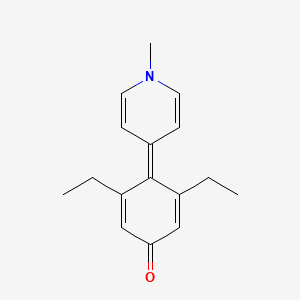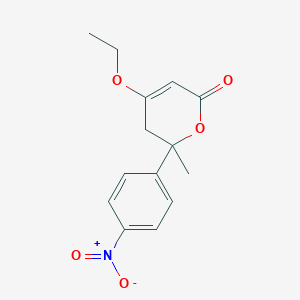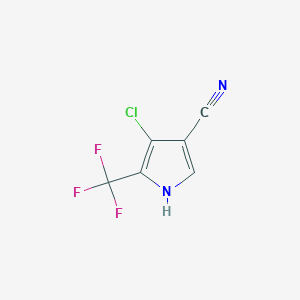
4-Chloro-5-(trifluoromethyl)-1H-pyrrole-3-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chloro-5-(trifluoromethyl)-1H-pyrrole-3-carbonitrile is a heterocyclic organic compound characterized by the presence of a pyrrole ring substituted with chlorine, trifluoromethyl, and nitrile groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method is the radical trifluoromethylation of carbon-centered radical intermediates . This process involves the use of trifluoromethylating agents under specific reaction conditions to achieve the desired substitution.
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes, including nitration, conversion from nitro group to amine, and bromination . These steps are carefully controlled to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
4-Chloro-5-(trifluoromethyl)-1H-pyrrole-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the nitrile group to other functional groups.
Substitution: The chlorine and trifluoromethyl groups can be substituted with other groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, solvent, and catalyst, are optimized to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the chlorine or trifluoromethyl groups.
Applications De Recherche Scientifique
4-Chloro-5-(trifluoromethyl)-1H-pyrrole-3-carbonitrile has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions.
Industry: The compound is used in the production of agrochemicals and materials with specialized properties.
Mécanisme D'action
The mechanism of action of 4-Chloro-5-(trifluoromethyl)-1H-pyrrole-3-carbonitrile involves its interaction with molecular targets and pathways within biological systems. The trifluoromethyl group, in particular, plays a crucial role in modulating the compound’s reactivity and binding affinity to specific targets . The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other trifluoromethyl-substituted heterocycles, such as:
- 4-Chloro-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine
- 4-Chloro-5-methyl-1H-pyrrolo[2,3-b]pyridine
- 4-Chloro-5-methoxy-1H-pyrrolo[2,3-b]pyridine
Uniqueness
4-Chloro-5-(trifluoromethyl)-1H-pyrrole-3-carbonitrile is unique due to its specific combination of substituents, which confer distinct chemical and physical properties. The presence of both chlorine and trifluoromethyl groups enhances its reactivity and potential for diverse applications compared to other similar compounds.
Propriétés
Numéro CAS |
850547-85-2 |
|---|---|
Formule moléculaire |
C6H2ClF3N2 |
Poids moléculaire |
194.54 g/mol |
Nom IUPAC |
4-chloro-5-(trifluoromethyl)-1H-pyrrole-3-carbonitrile |
InChI |
InChI=1S/C6H2ClF3N2/c7-4-3(1-11)2-12-5(4)6(8,9)10/h2,12H |
Clé InChI |
DJHHEUOSBZXBOT-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C(=C(N1)C(F)(F)F)Cl)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Pyridinecarboxylic acid, 2-[[4-(methoxycarbonyl)phenyl]thio]-6-methyl-](/img/structure/B14184726.png)
![Methanone, (5-bromo-4-nitro-1H-pyrrolo[2,3-b]pyridin-3-yl)phenyl-](/img/structure/B14184732.png)
![4-Pentenamide, N-[(2R)-2-phenylpropyl]-](/img/structure/B14184739.png)
![1,3-Dimethyl-5-[(prop-1-en-1-yl)oxy]benzene](/img/structure/B14184750.png)
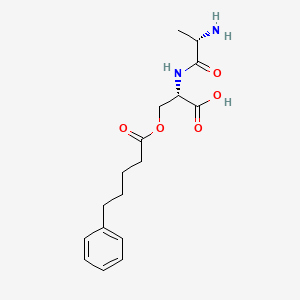
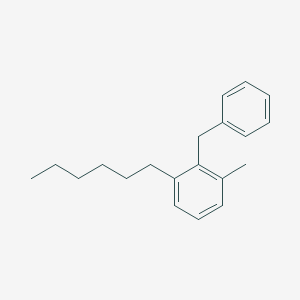
![2-{3-Hydroxy-2-[(trifluoromethyl)sulfanyl]propyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B14184767.png)


![N-[2-(5-Bromo-1H-indol-3-yl)ethyl]-2,5-dimethylfuran-3-carboxamide](/img/structure/B14184791.png)
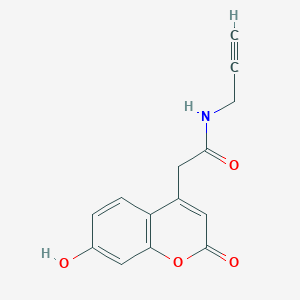
![4-{[4-(Trifluoromethyl)phenyl]methyl}piperidine-1-carboxylic acid](/img/structure/B14184819.png)
